6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
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Overview
Description
The compound NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose is a complex organic molecule with a molecular formula of C54H86O24 This compound is characterized by its intricate structure, which includes multiple hexopyranosyl groups and an oleanane triterpenoid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose involves multiple steps, including the glycosylation of hexopyranosyl groups and the formation of the oleanane triterpenoid backbone. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the glycosylation reactions may be carried out using Lewis acids as catalysts and anhydrous solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes to produce the triterpenoid backbone, followed by chemical synthesis to attach the hexopyranosyl groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the triterpenoid backbone, altering its chemical properties.
Substitution: Substitution reactions can occur at the hexopyranosyl groups, leading to the formation of new compounds with different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones , while reduction reactions may yield alcohols or alkanes .
Scientific Research Applications
NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex glycosylation reactions and the synthesis of triterpenoid derivatives.
Biology: It is investigated for its potential biological activities, including , , and properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of and .
Industry: It is used in the development of and for the production of high-value chemicals.
Mechanism of Action
The mechanism of action of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Modulating enzyme activity: It can inhibit or activate enzymes involved in key metabolic pathways.
Interacting with cellular receptors: The compound can bind to receptors on the cell surface, triggering signaling cascades that lead to various biological responses.
Altering gene expression: It can influence the expression of genes involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose: can be compared to other similar compounds, such as:
- Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-1-O-(3,23-dihydroxy-23,28-dioxoolean-12-en-28-yl)hexopyranose
- 23-Hydroxy-22-oxoolean-12-en-3-yl hexopyranosyl-(1->2)hexopyranosyl-(1->2)hexopyranosiduronic acid
These compounds share similar structural features but differ in the specific arrangement of hexopyranosyl groups and the functional groups attached to the triterpenoid backbone. The unique structure of NCGC00384763-01_C54H86O24_1-O-(3-{[Hexopyranosyl-(1->3)-[hexopyranosyl-(1->4)]hexopyranuronosyl]oxy}-28-oxoolean-12-en-28-yl)hexopyranose
Properties
CAS No. |
29660-94-4 |
---|---|
Molecular Formula |
C54H86O24 |
Molecular Weight |
1119.2 |
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-46-38(66)35(63)32(60)26(21-57)73-46)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-39(67)40(75-44-36(64)33(61)30(58)24(19-55)71-44)41(42(77-47)43(68)69)76-45-37(65)34(62)31(59)25(20-56)72-45/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69) |
InChI Key |
PXGJYJGHNZFNDH-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origin of Product |
United States |
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